BB-78485

Übersicht

Beschreibung

BB-78485 ist ein potenter niedermolekularer Inhibitor des Enzyms UDP-3-O-(R-3-Hydroxymyristoyl)-N-Acetylglucosamin-Deacetylase, allgemein bekannt als LpxC. Dieses Enzym ist entscheidend für die Biosynthese von Lipid A, einem Hauptbestandteil der äußeren Membran von gramnegativen Bakterien. This compound zeigt eine signifikante antibakterielle Aktivität, was es zu einer wertvollen Verbindung für die Forschung in der Entwicklung von selektiven antibakteriellen Wirkstoffen macht, die auf gramnegative Bakterien abzielen .

Vorbereitungsmethoden

Die Synthese von BB-78485 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Analyse Chemischer Reaktionen

BB-78485 unterliegt hauptsächlich Reaktionen, die typisch für Sulfonamid- und Hydroxamsäurederivate sind. Diese Reaktionen umfassen:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfonamid- oder Hydroxamsäuregruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Alkohole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

BB-78485 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von LpxC und die Biosynthese von Lipid A in gramnegativen Bakterien zu untersuchen.

Biologie: this compound wird in Studien eingesetzt, die die Rolle von Lipid A beim bakteriellen Wachstum und der Virulenz untersuchen.

Medizin: Die Verbindung wird auf ihr Potenzial als selektives antibakterielles Mittel gegen gramnegative bakterielle Infektionen untersucht.

Industrie: This compound wird bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Untersuchung von bakteriellen Resistenzmechanismen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym LpxC hemmt, das für die Biosynthese von Lipid A in gramnegativen Bakterien essentiell ist. Die Verbindung bindet an die aktive Stelle von LpxC und verhindert, dass das Enzym die Deacetylierung von UDP-3-O-(R-3-Hydroxymyristoyl)-N-Acetylglucosamin katalysiert. Diese Hemmung stört die Synthese von Lipid A, was zur Anhäufung toxischer Zwischenprodukte führt und letztendlich zum Absterben der Bakterienzelle führt .

Wirkmechanismus

BB-78485 exerts its effects by inhibiting the enzyme LpxC, which is essential for the biosynthesis of lipid A in Gram-negative bacteria. The compound binds to the active site of LpxC, preventing the enzyme from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This inhibition disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

BB-78485 gehört zu einer Klasse von Verbindungen, die als LpxC-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:

CHIR-090: Ein weiterer potenter LpxC-Inhibitor mit einer Hydroxamsäureeinheit.

L-161,240: Ein Aryl-Oxazolin-Derivat, das LpxC hemmt.

PF-04753299: und : Methylsulfon-Derivate, die LpxC hemmen.

This compound ist in seiner Struktur und Potenz einzigartig, mit einem IC50-Wert von 160 nM gegenüber LpxC. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Hemmung von LpxC und die Entwicklung selektiver antibakterieller Wirkstoffe .

Biologische Aktivität

BB-78485 is a potent antibacterial compound primarily targeting the enzyme LpxC, which is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. This compound has gained attention due to its broad-spectrum activity against various Gram-negative pathogens, making it a valuable candidate in the fight against antibiotic-resistant infections.

Antibacterial Spectrum

This compound exhibits significant antibacterial activity against a range of Gram-negative bacteria, including:

- Escherichia coli : MIC of 1 µg/mL

- Enterobacteriaceae : MICs ranging from 1.25 to 4 µg/mL

- Haemophilus influenzae : MICs similar to those for E. coli

- Serratia marcescens : Effective at low concentrations

- Burkholderia cepacia : Demonstrated activity

However, this compound shows limited efficacy against Pseudomonas aeruginosa, with MIC values exceeding 32 µg/mL for wild-type strains, although some activity is noted in semipermeable strains .

This compound functions by inhibiting the LpxC enzyme, which is integral to lipid A biosynthesis. The inhibition leads to:

- Disruption of membrane integrity

- Altered cell morphology (shorter and wider cells)

- Induction of cell lysis at higher concentrations

The compound's binding to LpxC stabilizes the enzyme and prevents its catalytic activity, which is vital for maintaining bacterial cell structure and function .

Structure-Activity Relationship (SAR)

The chemical structure of this compound includes a hydroxamic acid moiety that is essential for its binding affinity to LpxC. Studies have shown that replacing this group with other zinc-binding moieties results in a significant loss of activity, highlighting the importance of this functional group in the compound's antibacterial efficacy .

Case Study 1: Efficacy Against E. coli

In a study examining the global response of E. coli to this compound, researchers observed that treatment with the compound resulted in significant morphological changes and cell lysis at concentrations above the MIC. The study highlighted that more than 50% of cells remained intact at lower concentrations, indicating a dose-dependent effect on bacterial viability .

Case Study 2: Comparative Analysis with Other LpxC Inhibitors

A comparative analysis involving this compound and other LpxC inhibitors revealed that while all compounds induced a similar stress response in E. coli, this compound exhibited unique binding characteristics that led to a higher melting point of the LpxC enzyme, suggesting stronger interactions compared to other inhibitors .

Table: Summary of Biological Activity

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 1 | Broad-spectrum activity |

| Enterobacteriaceae | 1.25 - 4 | Effective against multiple species |

| Haemophilus influenzae | Similar to E. coli | Significant clinical relevance |

| Serratia marcescens | Low concentrations | Effective against resistant strains |

| Burkholderia cepacia | Moderate | Notable activity |

| Pseudomonas aeruginosa | >32 | Limited efficacy; dependent on strain permeability |

Eigenschaften

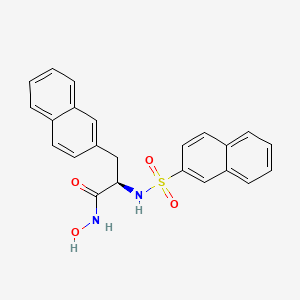

IUPAC Name |

(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOUXLMPQFMDRD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes BB-78485 a promising antibacterial target?

A1: this compound targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []

Q2: How does this compound interact with LpxC?

A2: this compound acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with this compound, provide insights into this interaction. [] These studies reveal that this compound likely binds to the active site of LpxC, interfering with its enzymatic activity. []

Q3: Has this compound demonstrated efficacy against any specific bacteria?

A3: Research indicates that this compound exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []

Q4: Is there a risk of bacteria developing resistance to this compound?

A4: While this compound shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to this compound, highlighting the need for strategies to mitigate resistance development. []

Q5: Are there any structural analogs of this compound being investigated?

A5: Research exploring structural analogs of this compound is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.